REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:12][CH3:13])=[C:7]([N+:9]([O-])=O)[CH:8]=1)#[N:2]>C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:12][CH3:13])=[C:7]([CH:8]=1)[NH2:9])#[N:2]
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Name
|
|
Quantity
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8.8 g
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Type
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reactant
|
Smiles
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C(#N)C=1C=CC(=C(C1)[N+](=O)[O-])OC
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Name
|
stannous chloride dihydrate
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Quantity
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46.8 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The solvent was evaporated off in vacuo
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Type
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EXTRACTION
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Details
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extracted with 3×200 mL of diethyl ether
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Type
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WASH
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Details
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The combined organic layers were washed with 50 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CUSTOM
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Details
|
evaporated to dryness in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(N)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 94.2% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |